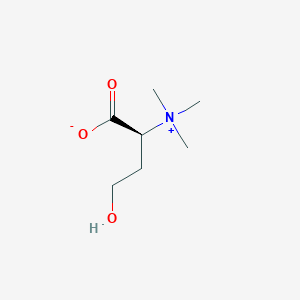

(2S)-4-hydroxy-2-(trimethylazaniumyl)butanoate

Descripción general

Descripción

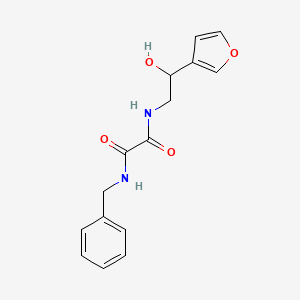

“(2S)-4-hydroxy-2-(trimethylazaniumyl)butanoate” is an acylcarnitine . More specifically, it is an (2S,3R)-3-hydroxy-2-methylbutanoic acid ester of carnitine . It contains a total of 26 atoms: 15 Hydrogen atoms, 7 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .

Molecular Structure Analysis

The molecular weight of “(2S)-4-hydroxy-2-(trimethylazaniumyl)butanoate” is 247.141974 g/mol . The formula is C11H21NO5 .

Aplicaciones Científicas De Investigación

Biofuel Production

Butanol, including its isomers, has been identified as a promising biofuel. A comprehensive study on the combustion model for butanol isomers elucidates the unique oxidation features and combustion properties of linear and branched alcohols, suggesting its potential in bio-derived fuels and blending agents for petroleum-derived fuels (Sarathy et al., 2012).

Medicinal Chemistry and Probe Development

(2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline have been synthesized and shown to exhibit distinct conformational preferences useful in probes and medicinal chemistry. Their incorporation into peptides and subsequent detection by 19F NMR suggests applications in the sensitive detection of biomolecules (Tressler & Zondlo, 2014).

Hydrophilicity and Chemical Interactions

Research on trimethylamine-N-oxide and similar compounds reveals insights into hydrophilicity and hydrophobicity indices, challenging the assumption that methyl groups always promote hydrophobicity. This has implications for understanding molecular interactions in various environments (Koga et al., 2011).

Environmental Chemistry

The study of OH-initiated degradation of 2-aminoethanol, involving trimethylammonium ion-related reactions, provides insights into atmospheric chemistry and pollutant degradation processes. This highlights the environmental impact and transformations of chemical compounds in the atmosphere (Karl et al., 2011).

CO2 Capture Technology

Research on new amines for enhanced carbon dioxide capture performance investigates the effect of chemical structures on CO2 solubility and absorption kinetics. The study of tertiary amines including those with trimethylammonium groups could lead to improvements in CO2 capture technologies and contribute to environmental sustainability efforts (Singto et al., 2016).

Synthetic Ion Channels

The use of photolabile groups, including trimethylammonium-related compounds, in the optical gating of synthetic ion channels opens new avenues for controlled release, sensing, and information processing at the nanoscale. This research could have wide-ranging implications for drug delivery systems and nanotechnology (Ali et al., 2012).

Propiedades

IUPAC Name |

(2S)-4-hydroxy-2-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-8(2,3)6(4-5-9)7(10)11/h6,9H,4-5H2,1-3H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILXTZIAPBIBHND-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C(CCO)C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)[C@@H](CCO)C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-4-hydroxy-2-(trimethylazaniumyl)butanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-2-methylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2590632.png)

![N-benzyl-2-{5-[1-(prop-2-yn-1-yl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}acetamide](/img/structure/B2590637.png)

![2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2590640.png)

![5-{[(4-Ethoxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B2590641.png)

![N-(3-cyanophenyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2590650.png)

![N-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide](/img/structure/B2590654.png)